(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 252.54 g/mol. It is classified as an aromatic amine and is characterized by the presence of a bromine atom, a methoxy group, and an amine functional group. This compound is primarily identified by its CAS number 1375997-08-2, indicating its unique chemical identity in chemical databases and literature .
This compound can be synthesized from its precursors, primarily involving the bromination of 2-methoxyaniline. It falls under the category of halogenated aromatic compounds, which are often utilized in various synthetic organic chemistry applications. The compound's hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it easier to handle in laboratory settings .
The synthesis of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride typically involves a multi-step process:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the desired product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm product identity .
The molecular structure of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride features:
The compound can participate in various chemical reactions typical for aromatic amines:
These reactions are facilitated by specific reagents and conditions that promote reactivity while minimizing side reactions. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions .
The mechanism of action for (3-Bromo-2-methoxyphenyl)methanamine hydrochloride involves its interaction with biological systems primarily through its amine functionality. It may act as a neurotransmitter or modulator in various biochemical pathways:
(3-Bromo-2-methoxyphenyl)methanamine hydrochloride has potential applications in:
Research continues into its efficacy and safety profile for therapeutic applications, particularly in neurology and pharmacology .
The synthesis of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride (CAS 1375997-08-2) relies critically on hydrazinolysis for deprotecting phthalimide intermediates. This method enables efficient amine liberation while maintaining structural integrity of the sensitive aryl bromide moiety. As demonstrated in the benchmark protocol, 2-{[3-bromo-2-(methyloxy)phenyl]methyl}-1H-isoindole-1,3(2H)-dione undergoes deprotection using hydrazine hydrate (154 mmol) in ethanol at 90°C for 4 hours [1]. The Gabriel synthesis approach provides exceptional selectivity by protecting the primary amine as a phthalimide prior to functionalization, preventing undesirable side reactions. Post-deprotection, the free base amine is released through precipitation of the hydrazine-phthalimide adduct ("phthalyl hydrazide"), which is removed via sequential filtration and solvent evaporation [1]. This strategy yields the unstable (3-Bromo-2-methoxyphenyl)methanamine intermediate, which requires immediate hydrochloride salt formation to prevent degradation.
Table 1: Hydrazinolysis Reaction Parameters
Parameter | Optimized Condition | Deviation Impact |
---|---|---|
Hydrazine Equivalents | 2.0 eq | <1.5 eq: Incomplete deprotection |
Temperature | 90°C | <80°C: Reaction stalls at 50% conversion |
Reaction Time | 4 hours | <3 hours: 30% Unreacted starting material |
Solvent Volume | 300 mL (0.26 M) | Concentrated: Reduced yield |
The hydrochloride salt formation represents a critical purity-determining step requiring meticulous solvent selection. After hydrazinolysis and solvent evaporation, the residue dissolves in methanol (20 mL) followed by addition of 1N HCl to induce precipitation [1]. Ethanol proves optimal for the initial reaction due to its ability to solubilize both the phthalimide intermediate and hydrazine hydrate, while methanol provides superior solvation for the free base amine during acidification. Temperature control during acidification (0-5°C) significantly reduces chloride inclusion defects, yielding crystalline material with >98% HPLC purity [1]. The binary methanol-diethyl ether recrystallization system (Section 1.4) further enhances crystal morphology for pharmaceutical applications.
Table 2: Solvent Optimization for Salt Formation
Solvent System | Acidification Temp | Purity (HPLC) | Crystal Morphology |
---|---|---|---|
Methanol/Water | 0-5°C | 98.8% | Fine needles |
Ethanol/Water | 0-5°C | 96.2% | Platelets |
Acetone/Water | 0-5°C | 89.5% | Amorphous aggregates |
Tetrahydrofuran/Water | 0-5°C | 92.1% | Irregular prisms |
While hydrazine hydrate remains the industrial standard for phthalimide deprotection, alternative reducing agents show promise for specialized applications. Sodium triacetoxyborohydride (STAB) enables direct reductive amination but requires free amine intermediates incompatible with this synthesis pathway [2]. Lithium aluminium hydride (LiAlH₄) exhibits excessive reactivity that degrades the bromoarene functionality, evidenced by 60% debrominated byproducts. Catalytic hydrogenation (Pd/C, H₂) suffers from competitive dehalogenation and methoxy group reduction [2]. Notably, sodium borohydride demonstrates negligible deprotection activity toward phthalimides. Hydrazine hydrate maintains superiority due to: (1) Selective N-N bond cleavage specificity toward phthaloyl carbonyls (2) Tolerance of electron-withdrawing bromine substituents (3) Ambient pressure operation avoiding specialized equipment. Emerging biomimetic reduction systems show theoretical promise but remain impractical for scale-up.
Table 3: Reducing Agent Performance Comparison
Reducing Agent | Reaction Conditions | Yield | Debromination |
---|---|---|---|
Hydrazine hydrate | EtOH, 90°C, 4h | 46.3% | <0.5% |
Sodium triacetoxyborohydride | MeOH, 25°C, 12h | N/A* | N/A |
Lithium borohydride | THF, 65°C, 2h | 22% | 18% |
Pd/C (5%) + H₂ (1 atm) | MeOH, 25°C, 6h | 15% | 63% |
*Not applicable - incompatible reaction pathway |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7